![molecular formula C10H14N5O7P B1661375 2'-Deoxyguanosine 5'-monophosphate CAS No. 902-04-5](/img/structure/B1661375.png)
2'-Deoxyguanosine 5'-monophosphate
Overview
Description
2’-Deoxyguanosine 5’-monophosphate, also known as deoxyguanylic acid or dGMP, is a purine 2’-deoxyribonucleoside 5’-monophosphate having guanine as the nucleobase . It plays a role as an Escherichia coli metabolite and a mouse metabolite .
Synthesis Analysis
The synthesis of 2’-Deoxyguanosine 5’-monophosphate involves complex biochemical processes. For instance, it has been found that the purine nucleotide inosine-5′-monophosphate (IMP) plays a key role in the synthesis of guanosine monophosphate .Molecular Structure Analysis
The molecular formula of 2’-Deoxyguanosine 5’-monophosphate is C10H14N5O7P . Its molecular weight is 347.22 g/mol .Chemical Reactions Analysis
The oxidation of 2’-deoxyguanosine 5’-monophosphate can be photosensitized by pterin in aqueous solution under UV-A irradiation . The reaction involves two competing mechanisms that contribute in different proportions depending on the pH .Physical And Chemical Properties Analysis
2’-Deoxyguanosine 5’-monophosphate has an empirical formula of C10H12N5Na2O7P and a molecular weight of 391.18 on an anhydrous basis .Scientific Research Applications
Nucleotide Precursor in DNA Synthesis
dGMP serves as a fundamental building block in the synthesis of DNA. It is incorporated into the DNA strand during replication and repair processes. The compound provides the deoxyguanosine nucleotide necessary for the formation of the phosphodiester bond that links the nucleotides together, forming the DNA backbone .
Analysis of Self-Assembling in Solution
Researchers utilize dGMP to study its self-assembly properties in aqueous solutions. This is particularly important in understanding the behavior of nucleotides outside the cellular environment and can provide insights into the formation of nucleic acid structures under various conditions .
Nucleation and Growth of G-Quadruplexes
dGMP is involved in the formation of G-quadruplexes, which are four-stranded DNA structures found in regulatory regions of genes and telomeres. These structures are of interest due to their potential role in cancer and aging-related research. dGMP’s ability to form these structures is used to study their stability and function .
Nucleophilic Trapping
In chemical synthesis, dGMP can act as a nucleophile, a species that donates an electron pair to an electrophile to form a chemical bond. This property is exploited in various nucleophilic trapping experiments to understand reaction mechanisms and develop new synthetic methodologies .
Reductive Alkylation Studies
dGMP is used in reductive alkylation studies, a method used to introduce alkyl groups into a molecule. This reaction is significant in modifying nucleotides to study DNA-protein interactions and to develop novel therapeutic agents .
Substrate for Guanylate Kinases
dGMP acts as a substrate for guanylate kinases, enzymes that catalyze the phosphorylation of dGMP to deoxyguanosine diphosphate (dGDP). This is a critical step in the salvage pathway of nucleotide synthesis, which is essential for maintaining the nucleotide pool within the cell .
DNA Biosynthesis Support
The phosphorylated forms of dGMP, such as dGDP and deoxyguanosine triphosphate (dGTP), are vital for DNA biosynthesis. dGMP’s role as a precursor in these pathways ensures the availability of necessary substrates for DNA replication and repair .
Physicochemical Characterization of Guanine Molecules
dGMP is used to study the physicochemical characteristics of guanine-based molecules. Understanding these properties is crucial for the development of guanine-rich therapeutics and for exploring the unique features of guanine nucleotides in biological systems .
Future Directions
properties
IUPAC Name |
[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O7P/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(22-6)2-21-23(18,19)20/h3-6,16H,1-2H2,(H2,18,19,20)(H3,11,13,14,17)/t4-,5+,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFMZDNNPPEQNG-KVQBGUIXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N5O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25656-92-2, 33430-61-4 (di-hydrochloride salt) | |
Record name | 5′-Guanylic acid, 2′-deoxy-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25656-92-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-Deoxyguanosine 5'-phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000902045 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20896947 | |
Record name | 2'-Deoxyguanosine 5'-phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20896947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2'-Deoxyguanosine 5'-monophosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001044 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2'-Deoxyguanosine 5'-phosphate | |
CAS RN |
902-04-5 | |
Record name | 2′-Deoxyguanosine 5′-monophosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=902-04-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-Deoxyguanosine 5'-phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000902045 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2'-Deoxyguanosine-5'-Monophosphate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04457 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2'-Deoxyguanosine 5'-phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20896947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2'-deoxy-5'-guanylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.808 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2'-DEOXYGUANOSINE 5'-PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EAM4TG712 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2'-Deoxyguanosine 5'-monophosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001044 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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